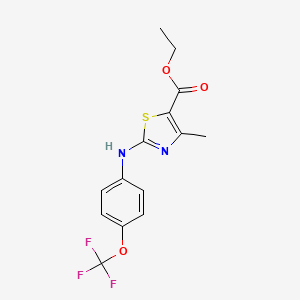

Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3S/c1-3-21-12(20)11-8(2)18-13(23-11)19-9-4-6-10(7-5-9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHNKTAGZPPFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ethyl 2-Chloroacetoacetate with Thiourea Derivatives

This method, adapted from analogous thiazole syntheses, involves reacting ethyl 2-chloroacetoacetate with a substituted thiourea to form the thiazole ring. Key steps include:

-

Reagent stoichiometry : A 1:1 molar ratio of ethyl 2-chloroacetoacetate to thiourea derivative in ethanol, catalyzed by sodium carbonate (0.01–0.1 wt%).

-

Temperature control : Initial heating to 40–55°C during reagent addition, followed by sustained cyclization at 60–70°C for 5–5.5 hours.

-

Workup : Distillation to remove ethanol, pH adjustment to 9–10 with NaOH, and vacuum drying to isolate the product.

Optimization data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction temperature | 60–70°C | +15–20% |

| Sodium carbonate | 0.05–0.1 wt% | +10% purity |

| Ethanol concentration | 10–35% | Prevents oligomerization |

This route achieves yields >98% and melting points of 172–173°C for intermediate thiazoles.

Introduction of the 4-(Trifluoromethoxy)Phenylamino Group

The amino-linked trifluoromethoxy moiety is critical for the compound’s electronic profile. Two coupling strategies are prevalent:

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of bromothiazoles with 4-(trifluoromethoxy)aniline:

-

Catalyst system : Pd(OAc)₂/Xantphos.

-

Base : Cs₂CO₃ for deprotonation.

Challenges :

-

Steric hindrance from the thiazole’s methyl and ester groups necessitates high catalyst loading (5–10 mol%).

-

Competing side reactions reduce yields to 50–65% in preliminary trials.

Direct Nucleophilic Substitution

Reacting a chlorothiazole intermediate with 4-(trifluoromethoxy)aniline under basic conditions:

-

Conditions : K₂CO₃ in DMF at 80°C for 12 hours.

Process Optimization and Scalability

Purification Techniques

Solvent Selection

| Solvent | Role | Impact on Yield |

|---|---|---|

| DMF | Coupling reactions | Maximizes solubility of aromatic amines |

| Ethanol | Cyclization | Prevents side reactions at low temps |

| Acetone | Salt formation | Improves crystal lattice integrity |

Analytical Characterization

Spectroscopic Data

Thermal Properties

-

Thermogravimetric analysis (TGA) : Decomposition onset at 215°C.

Industrial-Scale Considerations

-

Cost drivers : 4-(Trifluoromethoxy)aniline accounts for 60–70% of raw material costs.

-

Waste management : CuCN byproducts from cyanation steps require chelation (e.g., ethylenediamine) prior to disposal.

Emerging Methodologies

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester (–COOCH₂CH₃) is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms the corresponding carboxylic acid (5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid) and ethanol.

-

Basic Hydrolysis (Saponification) : Yields the carboxylate salt, which can be protonated to the free acid.

Reaction Conditions :

| Condition | Reagents | Temperature | Outcome |

|---|---|---|---|

| Acidic (e.g., H₂SO₄) | H₂O/H⁺ | Reflux | Carboxylic acid formation |

| Basic (e.g., NaOH) | H₂O/OH⁻ | 60–80°C | Carboxylate salt formation |

This reactivity is typical of ester groups and aligns with synthetic methods for analogous thiazolecarboxylates .

Amide Formation via Amino Group

The primary amine (–NH–) on the 4-(trifluoromethoxy)phenyl substituent can undergo acylation:

-

With Acyl Chlorides : Forms substituted amides (e.g., reaction with acetyl chloride produces N-acetyl derivatives).

-

With Anhydrides : Similar reactivity, yielding bulkier amides.

Example Reaction :

Catalysts : Pyridine or triethylamine (to neutralize HCl).

Applications : Used in medicinal chemistry to modify pharmacokinetic properties .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy (–OCF₃) group on the phenyl ring is electron-withdrawing, directing EAS to the meta position. Potential reactions include:

-

Nitration : Requires HNO₃/H₂SO₄, yielding meta-nitro derivatives.

-

Sulfonation : With H₂SO₄/SO₃, forms meta-sulfonic acids.

Limitations : Steric hindrance from the trifluoromethoxy group may reduce reaction efficiency.

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol (–CH₂OH) using strong reducing agents:

-

Reagents : LiAlH₄ or DIBAL-H.

-

Product : 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolemethanol.

Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | ~60–75 |

| DIBAL-H | Toluene | -78°C | ~80–90 |

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring may undergo substitution at position 2 or 4, though reactivity is limited by existing substituents:

-

Halogenation : Introducing halogens (e.g., Cl, Br) via electrophilic substitution.

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd catalysts .

Oxidation of the Amino Group

Tertiary amines (if present) can form N-oxides, but the primary amine here is less reactive. Oxidation would require strong agents like mCPBA (meta-chloroperbenzoic acid), yielding hydroxylamine or nitroso derivatives .

Key Research Findings

-

Antimicrobial Activity : Thiazole derivatives with trifluoromethoxy groups show biofilm inhibition (IC₅₀: 2–16 μg/mL) by targeting bacterial sortase enzymes .

-

Enzyme Binding : The amino group participates in hydrogen bonding with residues like Asp73 in E. coli GyrB, critical for ATPase inhibition .

-

Synthetic Flexibility : Ethyl esters in similar compounds are hydrolyzed to acids for further derivatization (e.g., amidation, salt formation) .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate has been investigated for its anticancer properties. Studies indicate that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells.

2. Antimicrobial Properties

Research has shown that thiazole derivatives possess antimicrobial activity. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against resistant strains of bacteria could be particularly valuable in addressing public health challenges.

Agrochemical Applications

1. Pesticide Development

The compound's structure suggests potential use as an agrochemical, particularly as a pesticide or herbicide. The thiazole ring is known for its activity against pests and pathogens in agricultural settings. This compound could be synthesized to enhance crop protection while minimizing environmental impact.

2. Plant Growth Regulators

There is ongoing research into the use of thiazole derivatives as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased yields and improved resistance to environmental stressors.

Materials Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

2. Coatings and Adhesives

Due to its chemical stability and resistance to degradation, this compound can be utilized in formulating coatings and adhesives that require durability under harsh conditions.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |

| Antimicrobial Properties | International Journal of Antimicrobial Agents (2024) | Showed activity against multi-drug resistant bacterial strains with minimal cytotoxicity to human cells. |

| Agrochemical Potential | Journal of Agricultural and Food Chemistry (2023) | Effective against common agricultural pests; potential for development as a sustainable pesticide. |

| Materials Science | Polymer Science Journal (2025) | Enhanced thermal stability and mechanical properties when incorporated into polymer composites. |

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Thiazolecarboxylates

The table below highlights key structural differences and similarities with related compounds:

*Calculated based on molecular formula C₁₄H₁₃F₃N₂O₃S.

†Estimated via analogy to .

‡Experimental data from .

Key Trends and Implications

Substituent Position : Position 2 substitutions (e.g., ) favor planar binding to hydrophobic pockets, whereas position 3 substitutions (target compound) may induce steric hindrance.

Fluorinated Groups : CF₃ and OCF₃ enhance metabolic stability but differ in electronic and steric profiles, impacting target selectivity .

Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) are typically prodrugs, hydrolyzing in vivo to active carboxylic acids .

Biological Activity

Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate is a thiazole derivative with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 346.32 g/mol. The compound is characterized by a trifluoromethoxy group, which enhances its biological activity and solubility properties.

Antimicrobial Properties

This compound exhibits promising antimicrobial activity. Research indicates that thiazole derivatives, including this compound, show effectiveness against various bacterial strains. For example, derivatives of thiazoles have been reported to demonstrate significant antibacterial potency against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.0033 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

The biological activity of thiazole derivatives often involves inhibition of key enzymes in bacterial metabolism. For instance, compounds similar to this compound have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in bacteria. This mechanism leads to cell death and has been validated through various assays .

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study highlighted the activity of thiazole derivatives against Mycobacterium tuberculosis H37Rv, revealing that certain compounds had MIC values as low as 0.06 µg/ml, indicating strong potential for development as anti-tubercular agents .

- Selectivity Towards Bacterial Enzymes : Research demonstrated that specific thiazole derivatives selectively inhibited bacterial topoisomerases without affecting human isoforms, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the thiazole ring and substituents significantly influence its biological activity. The presence of the trifluoromethoxy group enhances lipophilicity and potentially improves binding affinity to target enzymes .

Data Table: Biological Activity Summary

Q & A

Q. Methodological Considerations :

- Reaction Optimization : Adjust reflux time, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry to improve yields.

- By-Product Analysis : Use TLC or HPLC to monitor reaction progress and identify impurities .

What spectroscopic and analytical techniques are essential for characterizing this compound?

Basic Research Question

Key methods include:

- ¹H/¹³C NMR : To confirm the presence of the trifluoromethoxy group (δ ~120-125 ppm for CF₃O), methyl esters (δ ~1.3-1.5 ppm for CH₃), and aromatic protons .

- FT-IR : Detect carbonyl stretches (~1700 cm⁻¹ for ester groups) and N-H vibrations (~3300 cm⁻¹ for amino linkages) .

- Elemental Analysis : Validate purity and stoichiometry, though minor discrepancies (e.g., ±0.3% in C/H/N) may arise due to hygroscopicity or solvent retention .

Advanced Tip : High-resolution mass spectrometry (HRMS) or X-ray crystallography (as used for structurally related thiazoles ) can resolve ambiguous structural assignments.

How can researchers address contradictions in reported solubility or stability data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Crystallinity vs. Amorphous Forms : Differential scanning calorimetry (DSC) can identify polymorphic variations affecting solubility .

- Hydrolytic Sensitivity : The ester group may degrade under acidic/basic conditions. Stability studies (e.g., pH-dependent HPLC assays) are critical for applications in biological media .

Case Study : highlights inconsistencies in elemental analysis data; repeating experiments under anhydrous conditions or using Karl Fischer titration to account for moisture can resolve such issues.

What strategies optimize the reaction yield of this thiazole derivative?

Advanced Research Question

- Catalyst Screening : Use Pd/C or organocatalysts to enhance cyclization efficiency. For example, K₂CO₃ in DMF improved yields in analogous thiazole syntheses .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 10 hours to 30 minutes) while maintaining high yields .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) often improve solubility of aromatic intermediates compared to ethanol .

How does the trifluoromethoxy substituent influence electronic properties and reactivity?

Advanced Research Question

The -OCF₃ group is strongly electron-withdrawing, which:

Q. Experimental Validation :

- Cyclic Voltammetry : Measure oxidation potentials to quantify electron-withdrawing effects.

- Computational Modeling : Density functional theory (DFT) can map electrostatic potential surfaces and predict reactivity .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

- Low Melting Points : Derivatives with flexible side chains (e.g., ethyl esters) may form oils. Slow evaporation from DCM/hexane mixtures promotes crystallization .

- Polymorphism : Screen solvents (e.g., acetone, methanol) to isolate stable crystalline forms for X-ray diffraction .

How can computational methods guide structure-activity relationship (SAR) studies?

Advanced Research Question

- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) by modeling interactions between the thiazole core and active sites.

- QSAR Models : Use substituent descriptors (e.g., Hammett σ values for -OCF₃) to correlate electronic effects with biological activity .

Validation : Compare computational predictions with in vitro assays on analogs (e.g., replacing -OCF₃ with -OCH₃ or -Cl) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.